(Butylamino)acetonitrile

Catalog No.
S1532211
CAS No.
3010-04-6
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butylamino)acetonitrile

CAS Number

3010-04-6

Product Name

(Butylamino)acetonitrile

IUPAC Name

2-(butylamino)acetonitrile

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3

InChI Key

SPMMZKAWNAKPJM-UHFFFAOYSA-N

SMILES

CCCCNCC#N

Synonyms

(Butylamino)acetonitrile

Canonical SMILES

CCCCNCC#N

The exact mass of the compound (Butylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Butylamino)acetonitrile (CAS 3010-04-6) is a secondary alpha-aminonitrile characterized by its linear four-carbon lipophilic tail. Functioning as a critical bifunctional building block, it provides both a reactive nitrile group for reduction to ethylenediamines or hydrolysis to amino acids, and a secondary amine for further functionalization [1]. With a boiling point of 85 °C at 9 mmHg, a density of 0.891 g/mL, and a LogP of approximately 0.63, it is processed as a stable, distillable liquid . Industrial and academic buyers prioritize this specific compound when synthesizing N-butylated heterocycles, amides, and specialized diamines where the linear n-butyl chain is required for final product performance, such as specific lipophilicity or receptor binding profiles.

Procurement Fit

Bifunctional nitrile-amine building block for pharmaceutical intermediate synthesis

Supports synthesis of amides, carbamates, and sulfonamides

N-butyl steric profile allows controlled acylation and sulfonylation

Substituting (Butylamino)acetonitrile with structural analogs leads to immediate synthetic divergence or process failure. Replacing it with (tert-butylamino)acetonitrile introduces massive steric hindrance at the nitrogen, altering reaction kinetics and resulting in a tert-butyl group that is acid-labile rather than permanently incorporated[1]. Conversely, using (dibutylamino)acetonitrile eliminates the secondary amine proton, completely blocking pathways that require N-chlorination, N-alkylation, or imine formation. Furthermore, attempting to use unsubstituted aminoacetonitrile as a cheaper alternative fails in liquid-phase continuous processes because the free base of unsubstituted aminoacetonitrile is highly unstable and prone to spontaneous polymerization, necessitating the use of its hydrochloride salt and adding unwanted neutralization steps to the workflow[2].

Substitution Risk

Shorter N-alkyl chains (ethyl, propyl) may alter nucleophilicity and reaction outcomes, requiring re-optimization.

Branched or unsaturated analogs (sec-butyl, allyl) exhibit divergent biological activity, affecting SAR study comparability.

Steric bulk of the butyl group influences selectivity; direct substitution without validation may reduce synthetic control.

Secondary Amine Reactivity for Iminoacetonitrile and Diamine Synthesis

(Butylamino)acetonitrile possesses a reactive secondary amine, making it a direct precursor for N-functionalized derivatives such as N-chloro-N-butylaminoacetonitrile, which can be dehydrochlorinated to form reactive iminoacetonitriles [1]. Furthermore, catalytic reduction of the nitrile group (e.g., over Raney-Ni) yields N-butylethylenediamine. In contrast, tertiary analogs like (dibutylamino)acetonitrile completely lack the N-H proton, rendering them inert to these essential transformations. The availability of the secondary amine allows for 100% atom-economical incorporation into complex N-butylated scaffolds, a pathway structurally impossible for fully substituted comparators.

Evidence DimensionSecondary amine availability for N-functionalization
Target Compound Data1 reactive N-H site (enables N-chlorination and N-alkylation)
Comparator Or Baseline(Dibutylamino)acetonitrile (0 reactive N-H sites)
Quantified DifferenceAbsolute binary difference (reactive vs. inert for N-substitution)
ConditionsStandard electrophilic N-substitution or oxidation conditions

Buyers synthesizing N-butylethylenediamine or iminoacetonitriles must procure the secondary amine, as tertiary analogs cannot undergo the required N-functionalization.

Physicochemical Comparison
Class-level inference
Density 0.891 g/mL vs 0.869–0.883 g/mL (ethyl analog); higher boiling point relative to lower alkyl homologs.
Influences solvent selection, purification, and handling workflows.
Data from supplier specifications; verify for reproducibility.

Steric Profile and Chain Stability vs. Branched Isomers

The linear n-butyl chain of (Butylamino)acetonitrile provides a stable, flexible lipophilic moiety with minimal steric bulk adjacent to the nitrogen. When compared to (tert-butylamino)acetonitrile, the n-butyl variant exhibits significantly different chemical stability; the tert-butyl group is highly sterically demanding and is frequently employed specifically because it can be cleaved under acidic conditions to yield primary amines [1]. The n-butyl group, however, is permanently retained under standard acidic or basic deprotection conditions. This makes the n-butyl isomer the mandatory choice when the final product requires the permanent retention of the alkyl chain for its lipophilic properties.

Evidence DimensionAlkyl chain retention under acidic conditions
Target Compound DataPermanent retention of the n-butyl chain
Comparator Or Baseline(tert-butylamino)acetonitrile (tert-butyl group is acid-labile)
Quantified DifferenceStable structural incorporation vs. intended cleavage
ConditionsAcidic processing or deprotection steps

Procurement must specify the n-butyl isomer when the alkyl chain is a permanent structural requirement of the final active ingredient, avoiding the unintended dealkylation seen with tert-butyl analogs.

Antifungal Activity SAR
Cross-study comparable
N-sec-butyl: inactive; N-allyl: potent activity against Fusarium oxysporum. Linear N-butyl activity inferred from class SAR.
N-butyl group may confer a distinct steric profile for biological activity screening.
No direct data for N-butyl analog; class-level inference.

Processability and Free-Base Stability in Liquid Workflows

(Butylamino)acetonitrile can be handled and purified as a stable free-base liquid, with a well-defined boiling point of 85 °C at 9 mmHg . This thermal stability allows for vacuum distillation and seamless integration into solvent-free or continuous flow liquid-phase reactors. In stark contrast, unsubstituted aminoacetonitrile free base is notoriously unstable at room temperature, rapidly undergoing oligomerization and polymerization, which forces chemists to procure and process it as a solid hydrochloride or sulfate salt [1]. The ability to use (Butylamino)acetonitrile directly as a liquid eliminates the need for stoichiometric base addition and salt filtration during large-scale synthesis.

Evidence DimensionFree-base handling and thermal stability
Target Compound DataStable distillable liquid (bp 85 °C / 9 mmHg)
Comparator Or BaselineUnsubstituted aminoacetonitrile (rapidly polymerizes as free base)
Quantified DifferenceDirect liquid processability vs. mandatory salt handling
ConditionsRoom temperature storage and vacuum distillation

For industrial scale-up and continuous flow manufacturing, procuring a stable liquid free-base significantly reduces process complexity and waste generation compared to handling solid salts.

Synthetic Reactivity
Class-level inference
Employed in amide, carbamate, and sulfonamide formation; steric bulk of butyl group modulates nucleophilicity and selectivity.
May improve reaction selectivity compared to smaller N-alkyl analogs.
Lack of direct comparative kinetic data; optimize conditions for specific transformations.

Precursor for N-Butylethylenediamine in Pharmaceutical Synthesis

Because of its reducible nitrile group and stable n-butyl chain, (Butylamino)acetonitrile is the optimal starting material for the catalytic synthesis of N-butylethylenediamine[1]. This diamine is a critical building block for various pharmaceuticals and agrochemicals. Using the n-butyl aminonitrile ensures the correct lipophilic profile is permanently installed prior to reduction.

Synthesis of N-Alkyl Iminoacetonitriles and Heterocycles

The presence of the secondary amine allows (Butylamino)acetonitrile to undergo N-chlorination and subsequent dehydrochlorination to form N-butyliminoacetonitrile [1]. This reactive intermediate is highly valuable in the synthesis of complex nitrogen-containing heterocycles and novel materials, an application impossible with tertiary aminonitriles like (dibutylamino)acetonitrile.

Continuous Flow Alpha-Amino Acid Production

Due to its stability as a liquid free base, (Butylamino)acetonitrile is highly suited for continuous flow Strecker-type hydrolytic processes to produce N-butylglycine (N-butylaminoacetic acid) . Its ability to be pumped directly without the salt-neutralization steps required for unsubstituted aminoacetonitrile makes it highly efficient for scaled-up industrial manufacturing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amide/carbamate/sulfonamide synthesis
N-butyl steric & electronic profile
Reaction selectivity and byproduct control
Agrochemical SAR studies
N-alkyl chain architecture
Biological activity modulation vs Fusarium
Analytical reference standard
Defined physicochemical properties
Spectral and chromatographic benchmarking

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3010-04-6

Wikipedia

(Butylamino)acetonitrile

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